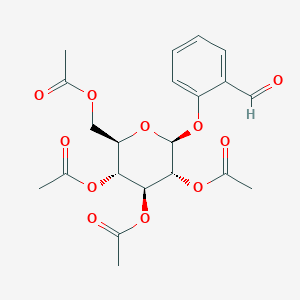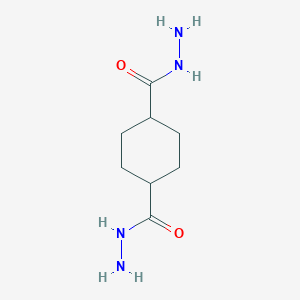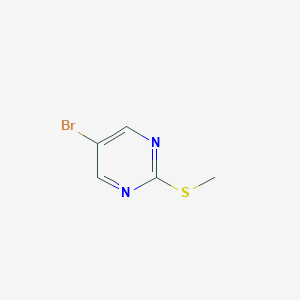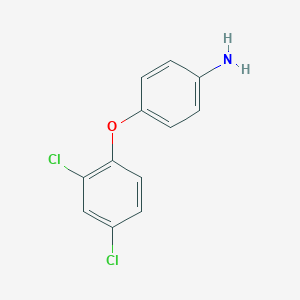
4-(2,4-Dichlorophenoxy)aniline
概要
説明
“4-(2,4-Dichlorophenoxy)aniline” is a chemical compound with the molecular formula C12H9Cl2NO . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .
Synthesis Analysis
The synthesis of “4-(2,4-Dichlorophenoxy)aniline” involves a series of chemical reactions. The preparation method includes dissolving the corresponding anilines in a liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “4-(2,4-Dichlorophenoxy)aniline” consists of a benzene ring attached to an amino group and a dichlorophenoxy group . The molecular weight of this compound is 254.11 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “4-(2,4-Dichlorophenoxy)aniline” are complex and can involve multiple steps. For example, it has been reported that the toxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-Dichlorophenol (2,4-DCP) to Vibrio qinghaiensis sp.-Q67 (Q67) and Caenorhabditis elegans increases with exposure time .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,4-Dichlorophenoxy)aniline” include a molecular weight of 254.11 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
科学的研究の応用
Advanced Oxidation Processes (AOPs)
4-(2,4-Dichlorophenoxy)aniline: is utilized in the study of AOPs for the degradation of organochlorine pesticides like 2,4-D. These processes are crucial for addressing environmental concerns related to pesticide contamination. AOPs, including ozonation and photocatalytic methods, have been evaluated for their efficiency in degrading 2,4-D, which shares a similar structure with 4-(2,4-Dichlorophenoxy)aniline .
Environmental Monitoring
This compound is instrumental in developing sensors for monitoring environmental pollutants. Its reactivity towards various contaminants allows for the creation of sensitive detection systems that can track pesticide levels in water and soil, helping to prevent potential health hazards .
Agricultural Chemistry
In agricultural research, 4-(2,4-Dichlorophenoxy)aniline is used to simulate the effects of herbicide drift on crops. Studies involving sublethal concentrations help determine the impact on crop yield and quality, which is vital for managing and mitigating the risks of herbicide use .
Material Science
The chemical structure of 4-(2,4-Dichlorophenoxy)aniline makes it a candidate for modification and synthesis of conducting polymers. These polymers have applications in creating flexible, lightweight, and cost-effective materials for electronic devices .
Optoelectronics
Researchers leverage the electrical properties of compounds like 4-(2,4-Dichlorophenoxy)aniline to develop organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These components are essential for advancing technology in displays and lighting systems .
Water Treatment
The compound’s role in the synthesis of adsorbents for water treatment is significant. It aids in the removal of heavy metals and organic pollutants from water, contributing to safer drinking water and reduced environmental impact .
Safety and Hazards
Safety data sheets suggest avoiding breathing mist, gas, or vapors of “4-(2,4-Dichlorophenoxy)aniline”. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide that targets plant growth hormones, specifically auxins . Auxins play a crucial role in plant growth and development, and disruption of their function can lead to abnormal growth and eventual plant death .
Mode of Action
2,4-D mimics natural auxin at the molecular level, causing an overstimulation of auxin-responsive genes, leading to uncontrolled cell division and growth . It’s plausible that 4-(2,4-Dichlorophenoxy)aniline might have a similar mode of action due to its structural similarity with 2,4-D.
Biochemical Pathways
Based on the action of 2,4-d, it can be inferred that the compound might interfere with auxin-mediated signaling pathways, leading to abnormal growth and development in plants .
Result of Action
Based on the effects of similar compounds like 2,4-d, it can be inferred that the compound might cause abnormal growth, senescence, and plant death .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially affect the action and stability of similar compounds .
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDOREOERSVIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065825 | |
| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14861-17-7 | |
| Record name | 4-(2,4-Dichlorophenoxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminonitrofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4-dichlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BENZENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41F3KF27M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

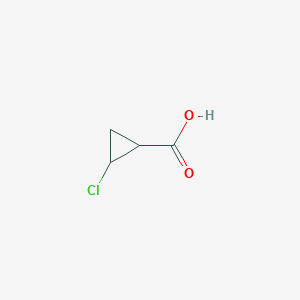
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
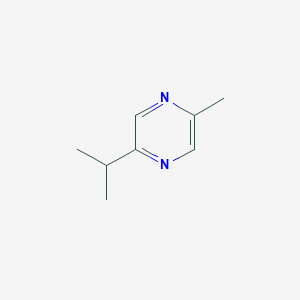

![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)



